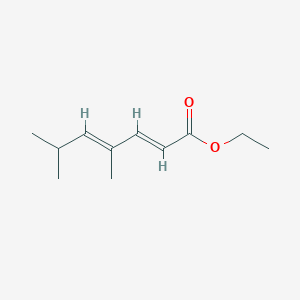
4-(Trifluoromethyl)cyclohexanol
Übersicht
Beschreibung
4-(Trifluoromethyl)cyclohexanol is a pharmaceutical intermediate . It is used in the synthesis of benzoylthiophenes, which are allosteric enhancers of agonist activity at the A1 adenosine receptor .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)cyclohexanol involves treating a diketone under basic conditions . The stoichiometry of the base determines the product. For instance, catalytic KOH leads to the formation of a stable ketol .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)cyclohexanol reveals that the classic chair conformation of cyclohexane gets flattened somewhat as the three axial trifluoromethyl groups splay because of their bulk . The molecular formula is C7H11F3O .Chemical Reactions Analysis
The chemical reactions involving 4-(Trifluoromethyl)cyclohexanol are challenging. It requires 14 days to make the desired material in just 13% yield, even with elevated temperature and pressure .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)cyclohexanol is a solid with a molecular weight of 168.16 . It has a refractive index of 1.4070 to 1.4110 and a density of 1.221 at 25 °C .Wissenschaftliche Forschungsanwendungen
Application in Pharmaceuticals
- Summary of the Application: 4-(Trifluoromethyl)cyclohexanol is used as a pharmaceutical intermediate . It plays a role in the synthesis of benzoylthiophenes .
- Results or Outcomes: The outcome of using 4-(Trifluoromethyl)cyclohexanol as an intermediate would be the production of benzoylthiophenes . These compounds are known to be allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
Application in Agrochemicals
- Summary of the Application: 4-(Trifluoromethyl)cyclohexanol is used as a building block in the synthesis of agrochemicals . It offers a versatile platform for the introduction of the trifluoromethyl moiety into different molecules .
- Results or Outcomes: The outcome of using 4-(Trifluoromethyl)cyclohexanol as an intermediate would be the production of various agrochemicals . The specific results or outcomes would depend on the specific agrochemical being synthesized.
Application in Antimicrobial and Antifungal Properties
- Summary of the Application: 4-(Trifluoromethyl)cyclohexanol exhibits potential antimicrobial and antifungal properties . This makes it a valuable compound in the field of medicine and agriculture .
- Results or Outcomes: The specific results or outcomes would depend on the specific antimicrobial or antifungal application. However, the potential antimicrobial and antifungal properties of 4-(Trifluoromethyl)cyclohexanol suggest that it could be effective in treating certain microbial and fungal infections .
Application in Photoredox Catalysis
- Summary of the Application: 4-(Trifluoromethyl)cyclohexanol is used in photoredox catalysis for trifluoromethylation . The trifluoromethyl group is a useful structural motif in many biologically active molecules .
- Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures are not detailed in the sources. However, the process involves the generation of the trifluoromethyl radical based on photoredox processes .
- Results or Outcomes: The outcome of using 4-(Trifluoromethyl)cyclohexanol in photoredox catalysis is the efficient and selective introduction of CF3 groups into diverse skeletons .
Application in Electrolyte Antioxidant Chemistry
- Summary of the Application: 4-(Trifluoromethyl)cyclohexanol is used in electrolyte antioxidant chemistry . It is used in the design of high-concentration electrolytes dominated by anion-less solvation structures .
- Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures are not detailed in the sources. However, the process involves the use of 4-(Trifluoromethyl)cyclohexanol in the formulation of electrolytes .
- Results or Outcomes: The outcome of using 4-(Trifluoromethyl)cyclohexanol in electrolyte antioxidant chemistry is the optimization of the cycling performance of batteries .
Safety And Hazards
Zukünftige Richtungen
The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds, and there is ongoing research into new methodologies for trifluoromethylation . This includes the development of photoredox-catalyzed radical trifluoromethylation, which has received significant attention .
Relevant Papers Several papers have been published on the topic of 4-(Trifluoromethyl)cyclohexanol and related compounds. These include studies on the synthesis of ketones from biomass-derived feedstock , and the use of photoredox catalysis for trifluoromethylation .
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUJYNJEPPWWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952548 | |
| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)cyclohexanol | |
CAS RN |
30129-18-1 | |
| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

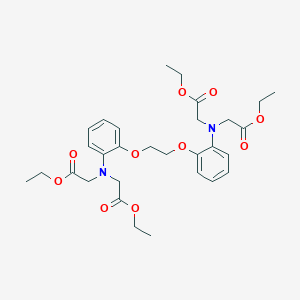
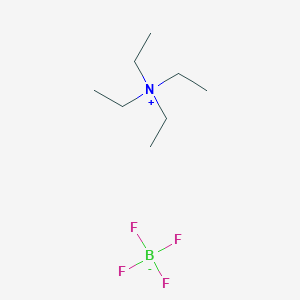
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)

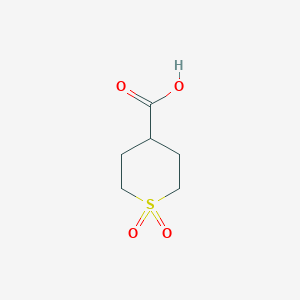
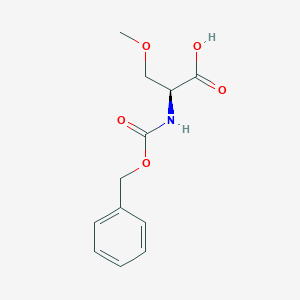
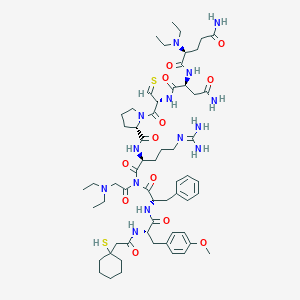
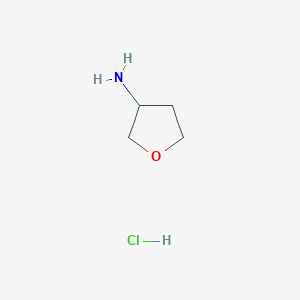

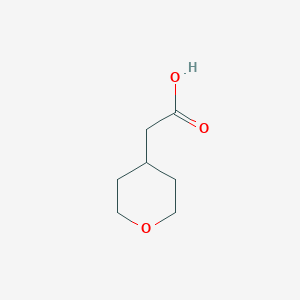


![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
